molecular formula C20H20N2O3 B7709059 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide

Cat. No.: B7709059
M. Wt: 336.4 g/mol
InChI Key: ZGLSLXPNLYETHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the methyl and methoxy groups, and the formation of the amide bond. The exact synthesis pathway would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a quinoline ring, which is a type of heterocyclic aromatic ring containing nitrogen . The “2-hydroxy-8-methyl” part indicates that there is a hydroxy (OH) group at the 2nd position and a methyl (CH3) group at the 8th position of the quinoline ring.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group (-CONH2) can undergo hydrolysis to form a carboxylic acid and an amine. The methyl and methoxy groups might also participate in reactions, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and the known properties of similar compounds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated.

Properties

IUPAC Name

4-methoxy-N-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-5-4-6-15-11-16(19(23)21-18(13)15)12-22(2)20(24)14-7-9-17(25-3)10-8-14/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLSLXPNLYETHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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